2-Nitro-2-pentene

Description

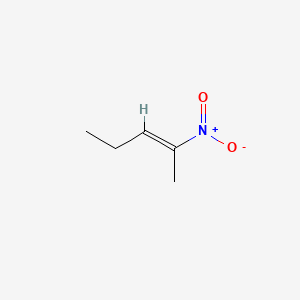

2-Nitro-2-pentene (C₅H₉NO₂) is a nitroalkene characterized by a nitro group (-NO₂) attached to the second carbon of a pentene backbone. Its molecular weight is 115.13 g/mol, and it has a boiling point of 85°C at 20 mmHg . Key spectroscopic data include infrared (IR) absorption peaks at 1670 cm⁻¹ (C=C stretching) and 1520 cm⁻¹ (NO₂ asymmetric stretching), as well as distinctive NMR signals (δ 1.13 ppm for terminal methyl, δ 2.13 ppm for methyl adjacent to the nitro group, and δ 7.0 ppm for the alkene proton) . The compound is typically synthesized via dehydration of 2-nitro-3-pentanol, yielding an 80% efficiency under optimized conditions .

Structure

2D Structure

3D Structure

Properties

CAS No. |

27748-50-1 |

|---|---|

Molecular Formula |

C5H9NO2 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(E)-2-nitropent-2-ene |

InChI |

InChI=1S/C5H9NO2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3/b5-4+ |

InChI Key |

GRIOPRKVQWFULY-SNAWJCMRSA-N |

Isomeric SMILES |

CC/C=C(\C)/[N+](=O)[O-] |

Canonical SMILES |

CCC=C(C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitro-2-pentene can be synthesized through several methods. One common approach involves the nitration of 2-pentene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to achieve high purity and consistent production rates.

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-2-pentene undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.

Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, are frequently used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or neutral conditions.

Major Products:

Oxidation: Nitroalkenes and other oxidized derivatives.

Reduction: Amines and hydroxylamines.

Substitution: Various substituted nitroalkenes.

Scientific Research Applications

2-Nitro-2-pentene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Research into its biological activity and potential as a bioactive compound is ongoing.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitro-2-pentene involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Structural and Functional Analogues

trans-4-Chloro-2-pentene (C₅H₉Cl)

- Molecular Weight : 104.58 g/mol .

- Key Differences : Replaces the nitro group with a chlorine atom, reducing polarity and electron-withdrawing effects. This substitution decreases reactivity in electrophilic additions compared to nitroalkenes.

2-Methyl-2-pentene (C₆H₁₂)

- Molecular Weight : 84.16 g/mol .

- Key Differences : A simple alkene with a methyl substituent instead of a nitro group. Lacks the strong electron-withdrawing nitro group, making it less reactive in polar reactions but more stable in radical processes.

- Thermodynamic Data : Enthalpy of vaporization (ΔvapH) is 32.4 kJ/mol at 292 K, lower than nitroalkenes due to weaker intermolecular forces .

o-Nitrotoluene (C₇H₇NO₂)

- Molecular Weight : 137.14 g/mol .

- Key Differences: Aromatic nitro compound with a methyl substituent.

Physicochemical Properties

Reactivity and Stability

- This compound : The nitro group strongly activates the alkene for Michael additions and Diels-Alder reactions due to its electron-withdrawing nature. However, nitroalkenes are prone to decomposition under prolonged heat or light exposure .

- Nitroaromatics (e.g., o-Nitrotoluene): Exhibit resonance stabilization, enhancing thermal stability but increasing carcinogenicity risks in biological systems .

- Halogenated Alkenes (e.g., trans-4-Chloro-2-pentene) : Less reactive in polar mechanisms but more stable in radical environments .

Toxicity and Carcinogenicity

- Nitro-Furan Derivatives: Compounds like N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (–4) are potent bladder carcinogens in rodents, highlighting the risks of nitro-heterocycles .

- Nitroaromatics: o-Nitrotoluene and related compounds are classified as possible human carcinogens, with documented mutagenicity in Ames tests .

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for characterizing 2-Nitro-2-pentene, and what key spectral markers should be analyzed?

- Answer : Utilize IR, mass spectrometry (MS), and UV/Vis spectroscopy. IR spectra (60 mmHg, N₂ added) reveal nitro group vibrations, such as asymmetric NO₂ stretches near 1520 cm⁻¹ . MS with electron ionization identifies molecular ion peaks (e.g., m/z 115 for fragmentation patterns) and aligns with NIST reference spectra . UV/Vis data (e.g., λmax ~250 nm) indicate π→π* transitions in the nitro-alkene system .

Q. What purification techniques are most effective for isolating this compound, and how should purity be validated?

- Answer : Employ fractional distillation (Tboil ~340 K based on analogous alkenes ) followed by silica gel chromatography (hexane/EtOAc). Validate purity via GC-MS (retention indices vs. NIST databases ) and ¹H NMR (olefinic proton splitting patterns at δ 5.5–6.5 ppm) .

Q. What safety protocols are essential when handling this compound due to its potential instability?

- Answer : Store under inert atmosphere (N₂/Ar) at ≤4°C to prevent decomposition. Avoid heat sources and reducing agents. Differential scanning calorimetry (DSC) screenings, guided by NIST thermochemical data (e.g., decomposition exotherms ), can identify hazardous temperature ranges.

Advanced Questions

Q. How should researchers address discrepancies in reported thermochemical values (e.g., enthalpy of vaporization) for this compound?

- Answer : Cross-validate using calorimetry and gas-phase ion energetics. For example, ΔvapH values from static (Eqk) and dynamic (Cm) methods may vary; average results with error margins (e.g., 7.36 ± 0.5 kcal/mol ). Consult NIST datasets to reconcile conflicting data .

Q. What computational models are suitable for predicting the stability and reactivity of this compound in solution?

- Answer : Apply density functional theory (DFT) at B3LYP/6-31G* to calculate bond dissociation energies and transition states. Validate models using experimental ΔrH° values (e.g., 4.73–6.07 kJ/mol for isomerization ). Solvent effects can be modeled via COSMO-RS, referencing NIST phase-change data .

Q. How can kinetic isotope effects (KIEs) be employed to elucidate the mechanism of this compound decomposition?

- Answer : Synthesize deuterated analogs (e.g., D-labeled nitro group) and compare rate constants (kH/kD). Use Arrhenius plots derived from NIST reaction thermochemistry (e.g., ΔrH° for hydrochlorination ) to distinguish stepwise (radical) vs. concerted pathways.

Q. How should multi-variable experimental designs be structured to study solvent effects on this compound reactivity?

- Answer : Implement a factorial design varying solvent polarity (DCM, THF) and temperature. Analyze via HPLC coupled with thermochemical modeling (using ΔrH° solvent corrections from NIST ). Statistical tools like ANOVA isolate significant factors, ensuring reproducibility per guidelines in .

Q. What strategies can resolve contradictions in reaction kinetics data for this compound under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.